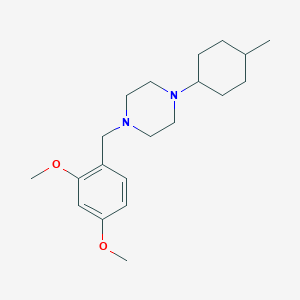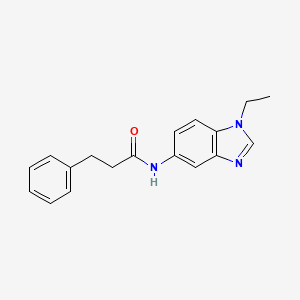![molecular formula C19H19N3O3 B5799875 2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)
2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DM-Nitrophen, and it has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mechanism of Action
The mechanism of action of DM-Nitrophen involves the inhibition of tubulin polymerization, which disrupts the microtubule network in cells. This disruption leads to cell cycle arrest and apoptosis in cancer cells. DM-Nitrophen has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This property makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
DM-Nitrophen has been found to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DM-Nitrophen also inhibits angiogenesis, which is essential for tumor growth and metastasis. Additionally, DM-Nitrophen has been found to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
DM-Nitrophen has several advantages for use in laboratory experiments. It is a potent inhibitor of tubulin polymerization, which makes it useful for studying microtubule dynamics and cell division. DM-Nitrophen has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis. However, there are some limitations to using DM-Nitrophen in laboratory experiments. It is highly toxic and must be handled with care. Additionally, its effects on non-cancer cells are not well understood, which limits its potential applications.
Future Directions
There are several future directions for research on DM-Nitrophen. One potential direction is to investigate its potential as an anti-cancer agent. DM-Nitrophen has been found to inhibit tubulin polymerization and angiogenesis, which are critical processes in cancer growth and metastasis. Further research could identify the specific types of cancer that DM-Nitrophen is most effective against and optimize its dosing and administration.
Another potential direction for research is to investigate the effects of DM-Nitrophen on non-cancer cells. The toxicity of DM-Nitrophen is a significant limitation to its potential applications, and further research could identify ways to mitigate its toxicity while still maintaining its anti-cancer properties.
Conclusion:
In conclusion, DM-Nitrophen is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to be a potent inhibitor of tubulin polymerization, which makes it useful for studying microtubule dynamics and cell division. DM-Nitrophen has also been used to investigate the effects of microtubule destabilization on cancer cell growth and metastasis. Further research is needed to optimize its potential applications and mitigate its toxicity.
Synthesis Methods
The synthesis of DM-Nitrophen involves the reaction of 4-methylphenylindole with 2-chloro-1-(dimethylamino)ethene and nitrosonium tetrafluoroborate. The reaction takes place in the presence of a catalyst and yields DM-Nitrophen as a yellow solid. This synthesis method has been optimized to produce high yields of pure DM-Nitrophen for use in scientific research studies.
Scientific Research Applications
DM-Nitrophen has been used in various scientific research studies due to its unique properties. It has been found to be a potent inhibitor of tubulin polymerization, which makes it useful for studying microtubule dynamics and cell division. DM-Nitrophen has also been used to investigate the effects of microtubule destabilization on cancer cell growth and metastasis.
properties
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-4-6-14(7-5-13)21-17(10-11-20(2)3)19(22(24)25)16-9-8-15(23)12-18(16)21/h4-12,23H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJHMQLHNMFLKV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(=C2C=CN(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(=C2/C=C/N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(dimethylamino)ethenyl]-1-(4-methylphenyl)-3-nitroindol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)
![N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)

![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)